cis-9-Hexadecenoylcarnitine Inner Salt
Description
cis-9-Hexadecenoylcarnitine Inner Salt (CAS: 329321-94-0) is a carnitine-conjugated fatty acid derivative with a 16-carbon acyl chain containing a cis double bond at the 9th position. It is primarily used in medical and pharmaceutical research, particularly in studies related to lipid metabolism, mitochondrial β-oxidation, and metabolic disorders . The compound is supplied as an inner salt, which enhances its stability and solubility in aqueous environments.
Properties
CAS No. |
329321-94-0 |
|---|---|
Molecular Formula |
C23H43NO4 |
Molecular Weight |
397.6 g/mol |
IUPAC Name |
(3R)-3-[(Z)-hexadec-9-enoyl]oxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C23H43NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)28-21(19-22(25)26)20-24(2,3)4/h10-11,21H,5-9,12-20H2,1-4H3/b11-10-/t21-/m1/s1 |
InChI Key |
JFAGPSOZZSTLRF-KUFMOJEASA-N |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
physical_description |
Solid |
Origin of Product |
United States |
Preparation Methods
Synthesis of cis-9-Hexadecenoyl Chloride
- Starting Material : cis-9-Hexadecenoic acid (palmitoleic acid)
- Reagent : Thionyl chloride (SOCl₂)
- Procedure :
- Add cis-9-hexadecenoic acid to excess thionyl chloride.
- Heat the reaction mixture at 60–80 °C for approximately 1.5 to 2 hours.
- Distill the mixture to remove volatile by-products (SO₂ and HCl).
- Collect the acid chloride product under inert atmosphere to avoid hydrolysis.
- Yield : Typically around 85–90% based on similar acid chloride syntheses.
Preparation of L-Carnitine Perchlorate Salt
O-Acylation Reaction (Formation of cis-9-Hexadecenoylcarnitine)
- Reactants : cis-9-Hexadecenoyl chloride and carnitine perchlorate solution.
- Conditions :
- Mix the acid chloride with the carnitine perchlorate solution.
- Stir the reaction at 40 °C for 20–24 hours.
- Workup :
- Centrifuge the mixture at 4 °C to remove precipitates.
- Adjust pH to acidic range (pH 3–4) with 5 M NaOH.
- Remove acetonitrile solvent by evaporation.
- Wash the residue multiple times with diethyl ether to remove unreacted acid and impurities.
- Yield : Approximately 80–85% of crude product.
Purification and Standardization
Solid Phase Extraction (SPE)
- Dissolve crude product in a mixture of acetonitrile/water/formic acid (typical ratio 90:10:1).
- Apply to an Oasis MCX SPE column.
- Wash with the same solvent mixture to remove impurities.
- Elute the acylcarnitine with acetonitrile/water/formic acid/pyridine mixture.
- Evaporate eluates to dryness to remove residual solvents and unreacted acids.
Preparative High-Performance Liquid Chromatography (HPLC)
- Reconstitute dried SPE eluate in 50% methanol.
- Inject onto a preparative C18 HPLC column.
- Use gradient elution with water and acetonitrile containing 0.1% formic acid.
- Collect fractions containing pure cis-9-Hexadecenoylcarnitine.
- Pool and evaporate to obtain purified product suitable for analytical standards.
Analytical Characterization
- Mass Spectrometry : Confirm molecular weight and fragmentation pattern consistent with cis-9-Hexadecenoylcarnitine.
- Nuclear Magnetic Resonance (NMR) : Verify the cis configuration of the double bond and ester linkage.
- UV-Vis Spectroscopy : Used for concentration determination via reaction with DTNB (Ellman’s reagent) for carnitine quantification.
- Chromatography : LC-MS/MS methods are employed for purity assessment and quantification in metabolomics studies.
Summary Table of Preparation Steps
| Step | Reagents/Conditions | Purpose | Yield (%) | Notes |
|---|---|---|---|---|
| 1. Acid chloride synthesis | cis-9-Hexadecenoic acid + SOCl₂, 60–80 °C, 2 hrs | Convert acid to reactive acid chloride | ~89% | Distillation to remove SO₂, HCl |
| 2. Carnitine perchlorate prep | L-carnitine HCl + AgClO₄, RT, 1 hr | Solubilize carnitine in organic solvent | — | Silver chloride precipitates out |
| 3. O-acylation | Acid chloride + carnitine perchlorate, 40 °C, 24 hrs | Form cis-9-Hexadecenoylcarnitine | ~82% | pH adjustment and ether washes required |
| 4. SPE purification | Acetonitrile/water/formic acid mixtures | Remove unreacted acids and impurities | — | Oasis MCX column |
| 5. Preparative HPLC | C18 column, gradient elution | Purify final product | — | Analytical grade purity |
Research Findings and Applications
- The chemical synthesis route via acid chloride and O-acylation is widely accepted for generating long-chain unsaturated acylcarnitines, including cis-9-Hexadecenoylcarnitine.
- This method provides high yield and purity suitable for use as reference standards in metabolomic and clinical studies.
- The purified compound is critical for investigating metabolic disorders such as glutaric aciduria II and insulin resistance, where altered levels of long-chain acylcarnitines serve as biomarkers.
- Mass spectrometry-based metabolomics workflows rely on such standards for accurate quantification and validation of biological samples.
Chemical Reactions Analysis
Types of Reactions: : cis-9-Hexadecenoylcarnitine Inner Salt can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids.
Reduction: This reaction can convert the double bond to a single bond, forming hexadecanoylcarnitine.
Substitution: This reaction can involve the replacement of functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of hexadecanoylcarnitine.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
cis-9-Hexadecenoylcarnitine Inner Salt has several scientific research applications:
Chemistry: Used as a reference material in chromatographic studies.
Biology: Used to study metabolic pathways involving L-carnitine.
Medicine: Used in the diagnosis of metabolic disorders.
Industry: Used in the production of diagnostic kits.
Mechanism of Action
The mechanism of action of cis-9-Hexadecenoylcarnitine Inner Salt involves its role in the transport of fatty acids into the mitochondria. It binds to fatty acids and facilitates their entry into the mitochondrial matrix, where they undergo β-oxidation to produce energy. The molecular targets include carnitine acyltransferases and mitochondrial membrane transporters .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Carnitine Derivatives
Key Differences and Implications
Acyl Chain Length and Saturation: cis-9-Hexadecenoylcarnitine (C16:1 cis-9) has a longer acyl chain than trans-2-Octenoyl-L-carnitine (C8:1 trans-2), making it more relevant for studies on long-chain fatty acid metabolism. Shorter chains (e.g., C8) are oxidized more rapidly in mitochondria . Linoleoyl Carnitine (C18:2 cis-9,12) contains two double bonds, increasing membrane fluidity and altering interaction with enzymes like carnitine palmitoyltransferase (CPT1/2) compared to monounsaturated derivatives .
Functional Groups: The inner salt form of cis-9-Hexadecenoylcarnitine improves solubility, whereas HCl salts (e.g., C14:1 L-carnitine) may require pH adjustments for experimental use . 3-Hydroxyoleylcarnitine includes a hydroxyl group at the β-carbon, mimicking intermediates in β-oxidation. This makes it valuable for diagnosing disorders like medium-chain acyl-CoA dehydrogenase (MCAD) deficiency .
Double Bond Geometry: The cis-9 configuration in cis-9-Hexadecenoylcarnitine contrasts with the trans-2 geometry in trans-2-Octenoyl-L-carnitine. Trans bonds are less common in natural fatty acids and may impede enzymatic processing .
Q & A
Q. What is the metabolic role of cis-9-Hexadecenoylcarnitine Inner Salt in mitochondrial β-oxidation, and how is it quantified in biological samples?
Methodological Answer: cis-9-Hexadecenoylcarnitine is a medium-chain acylcarnitine involved in transporting fatty acids into mitochondria for β-oxidation. To quantify it, researchers typically use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic internal standards (e.g., deuterated analogs). Calibration curves should cover physiologically relevant concentrations (nM–μM range), and sample preparation must include protein precipitation and solid-phase extraction to minimize matrix effects .
Q. What are the standard protocols for synthesizing this compound, and how is stereochemical purity validated?
Methodological Answer: Synthesis involves esterification of cis-9-hexadecenoic acid with L-carnitine under controlled pH and temperature. Stereochemical purity is validated using nuclear magnetic resonance (NMR) spectroscopy (e.g., H-NMR for olefinic proton coupling constants) and chiral chromatography. For example, a Chiralpak® AD-H column with hexane/isopropanol mobile phase can resolve enantiomeric impurities .
Q. How does cis-9-Hexadecenoylcarnitine interact with carnitine palmitoyltransferase (CPT) enzymes, and what assays are used to study this interaction?
Methodological Answer: CPT-I and CPT-II catalyze the transfer of acyl groups between carnitine and CoA. Radiolabeled C-carnitine or fluorescent probes (e.g., NBD-labeled acyl-CoA) are used in enzyme kinetics assays. Michaelis-Menten parameters (, ) should be measured under varying substrate concentrations and pH conditions to assess binding affinity .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the association between cis-9-Hexadecenoylcarnitine and insulin resistance in different patient cohorts?
Methodological Answer: Contradictions may arise from cohort heterogeneity (e.g., age, BMI, comorbidities) or analytical variability. To address this:
Q. What experimental strategies optimize the detection of cis-9-Hexadecenoylcarnitine in low-abundance biological fluids (e.g., cerebrospinal fluid)?
Methodological Answer: For low-concentration samples:
- Employ microextraction by packed sorbent (MEPS) or droplet-based microfluidics to preconcentrate analytes.
- Use high-resolution mass spectrometry (HRMS) in parallel reaction monitoring (PRM) mode for enhanced specificity.
- Spike synthetic analogs to correct for ion suppression and validate recovery rates .
Q. How do diastereomeric impurities in cis-9-Hexadecenoylcarnitine affect its biological activity, and how can they be mitigated during synthesis?
Methodological Answer: Diastereomers (e.g., trans-isomers) can alter substrate binding to CPT enzymes. Mitigation strategies include:
Q. What computational models predict the membrane permeability of cis-9-Hexadecenoylcarnitine, and how are these validated experimentally?
Methodological Answer: Molecular dynamics (MD) simulations with lipid bilayer models (e.g., POPC membranes) can predict permeability coefficients. Experimentally, use parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell monolayers. Compare computational and experimental log values to refine force field parameters .
Q. How can multi-omics approaches (e.g., metabolomics, proteomics) elucidate the role of cis-9-Hexadecenoylcarnitine in metabolic disorders?
Methodological Answer: Integrate LC-MS/MS-based metabolomics (for acylcarnitine profiling) with quantitative proteomics (e.g., TMT labeling) to identify co-regulated pathways (e.g., fatty acid oxidation, oxidative stress). Use pathway enrichment tools (e.g., MetaboAnalyst, STRING) and validate key nodes via CRISPR/Cas9 knockout models .
Data Reporting and Validation
Q. What are the minimum reporting standards for studies involving cis-9-Hexadecenoylcarnitine to ensure reproducibility?
Methodological Answer: Follow the FAIR principles (Findable, Accessible, Interoperable, Reusable):
Q. How should researchers address batch-to-batch variability in commercial cis-9-Hexadecenoylcarnitine standards?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
